molecular formula C19H25NO5S B239336 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide

Cat. No. B239336
M. Wt: 379.5 g/mol
InChI Key: NGCNVXJADPJJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide, also known as DMXAA, is a small molecule drug that has shown promising results in preclinical studies as an anti-cancer agent. DMXAA was first discovered in the early 1990s and has since undergone extensive research to determine its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide involves the activation of a signaling pathway known as the STING pathway. This pathway is activated when this compound binds to a protein called STING, which is expressed in immune cells. Activation of the STING pathway leads to the production of cytokines and chemokines, which in turn recruit immune cells to the site of the tumor. These immune cells then attack the tumor, leading to its destruction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory conditions. This compound has also been shown to induce fever and activate the immune system, leading to the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide as a research tool is its ability to selectively target tumor blood vessels, making it a potentially powerful anti-cancer agent. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has been shown to be unstable in aqueous solutions, making it difficult to use in certain experimental settings. Additionally, this compound has been shown to have variable effects depending on the type of cancer being studied, making it important to carefully select the appropriate experimental model.

Future Directions

There are a number of potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide. One area of interest is the development of more stable analogs of this compound that can be used in a wider range of experimental settings. Another area of interest is the use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Finally, there is interest in exploring the potential of this compound as a therapeutic agent for other conditions, such as inflammatory diseases.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide involves a series of chemical reactions that can be carried out in a laboratory setting. The starting material for the synthesis is 3,4-dimethoxyphenylacetic acid, which is converted into an intermediate compound through a series of reactions involving sulfuric acid, acetic anhydride, and phosphorus pentoxide. The intermediate compound is then reacted with 4-ethoxy-3-methylbenzenesulfonyl chloride to produce this compound.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide has been extensively studied for its anti-cancer properties. In preclinical studies, this compound has been shown to inhibit the growth of a wide range of cancer cell lines, including lung, breast, and colon cancer. This compound works by targeting the blood vessels that supply tumors with nutrients, causing them to collapse and cutting off the tumor's blood supply. This process, known as tumor vascular disruption, has been shown to be an effective strategy for treating cancer.

properties

Molecular Formula

C19H25NO5S

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C19H25NO5S/c1-5-25-17-9-7-16(12-14(17)2)26(21,22)20-11-10-15-6-8-18(23-3)19(13-15)24-4/h6-9,12-13,20H,5,10-11H2,1-4H3

InChI Key

NGCNVXJADPJJNG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.